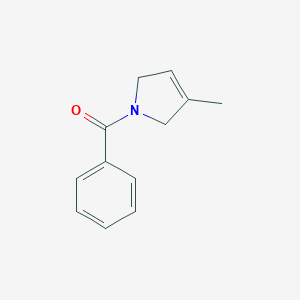
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone is a heterocyclic organic compound featuring a five-membered pyrroline ring with a benzoyl group and a methyl group attached
準備方法
Synthetic Routes and Reaction Conditions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone can be synthesized through several methods. One common approach involves the cyclization of N-benzoyl-3-methyl-2-aminopropanal under acidic conditions. Another method includes the use of transition metal-catalyzed cyclizations, where a suitable precursor undergoes cyclization in the presence of a metal catalyst such as palladium or copper .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolinones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Pyrrolinones.
Reduction: Pyrrolidines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Pyrrolidine: A saturated analog with a similar ring structure but different reactivity and applications.
Pyrrole: An aromatic analog with distinct electronic properties and uses in medicinal chemistry.
Pyrrolinones: Oxidized derivatives with unique biological activities.
Uniqueness: (3-Methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential for diverse applications. Its combination of a benzoyl group and a methyl group on the pyrroline ring differentiates it from other similar compounds .
特性
CAS番号 |
197155-50-3 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC名 |
(3-methyl-2,5-dihydropyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO/c1-10-7-8-13(9-10)12(14)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
InChIキー |
YPVKFLICXAQNRZ-UHFFFAOYSA-N |
SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=CCN(C1)C(=O)C2=CC=CC=C2 |
同義語 |
1H-Pyrrole, 1-benzoyl-2,5-dihydro-3-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















